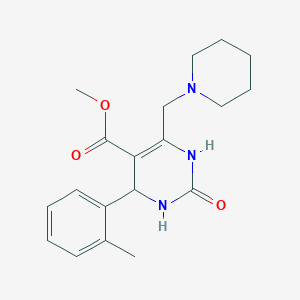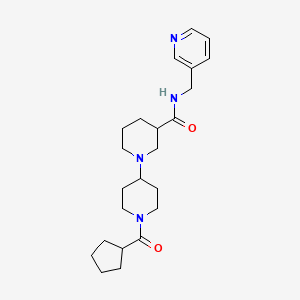
1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine-based GABA aminotransferase inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a reduction in seizure activity. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This results in a reduction in seizure activity and a decrease in the reinforcing effects of drugs of abuse. Additionally, increased levels of GABA in the brain have been associated with a reduction in anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its high potency and specificity for GABA aminotransferase inhibition. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to better understand the long-term effects of this compound on brain function and behavior. Finally, there is a need for the development of more potent and selective GABA aminotransferase inhibitors that can be used to further elucidate the role of GABA in various neurological and psychiatric disorders.
Métodos De Síntesis
1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-pyridinemethanol with cyclopentanone to form the corresponding pyridyl ketone, which is then reacted with piperidine to yield the corresponding piperidine ketone. The final product this compound is obtained by reacting the piperidine ketone with cyclopentyl isocyanate in the presence of a base.
Aplicaciones Científicas De Investigación
1'-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been tested in clinical trials for the treatment of refractory epilepsy. This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in animal models and has also been tested in clinical trials for the treatment of cocaine addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety disorders and has been shown to have anxiolytic effects in animal models.
Propiedades
IUPAC Name |
1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c28-22(25-16-18-5-3-11-24-15-18)20-8-4-12-27(17-20)21-9-13-26(14-10-21)23(29)19-6-1-2-7-19/h3,5,11,15,19-21H,1-2,4,6-10,12-14,16-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUIBYSADYPGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428527.png)
![3-{[1-[4-(benzyloxy)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B5428531.png)
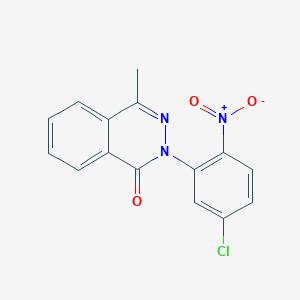
![N-benzyl-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5428536.png)
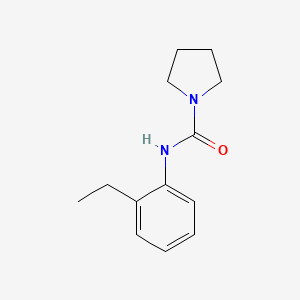
![N-[2-(2-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5428548.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5428562.png)
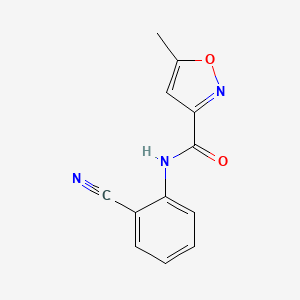
![2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide](/img/structure/B5428587.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428597.png)
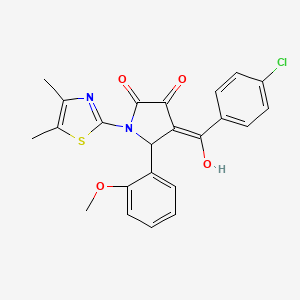
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5428612.png)
